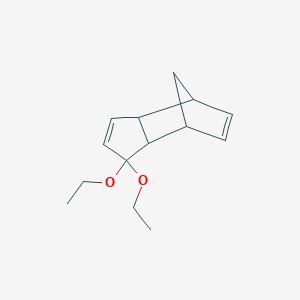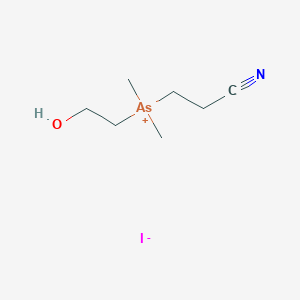
(2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide is an organoarsenic compound with the molecular formula C6H13AsINO. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of both cyano and hydroxyethyl groups attached to the dimethylarsanium core, making it a versatile compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide typically involves the reaction of dimethylarsine with 2-chloroethyl cyanide and 2-chloroethanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the dimethylarsine attacks the electrophilic carbon atoms of the chloro compounds, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
化学反応の分析
Types of Reactions
(2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The cyano and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted arsenic compounds.
科学的研究の応用
(2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is crucial for its potential biological and medicinal applications.
類似化合物との比較
Similar Compounds
- **(2-C
特性
CAS番号 |
87993-26-8 |
|---|---|
分子式 |
C7H15AsINO |
分子量 |
331.03 g/mol |
IUPAC名 |
2-cyanoethyl-(2-hydroxyethyl)-dimethylarsanium;iodide |
InChI |
InChI=1S/C7H15AsNO.HI/c1-8(2,5-7-10)4-3-6-9;/h10H,3-5,7H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
KZLRRYNCLNNQOF-UHFFFAOYSA-M |
正規SMILES |
C[As+](C)(CCC#N)CCO.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)

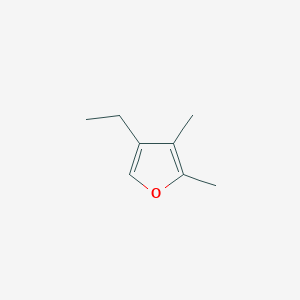
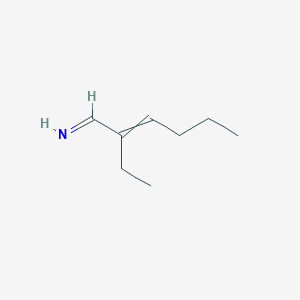
![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
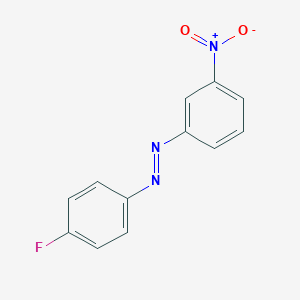
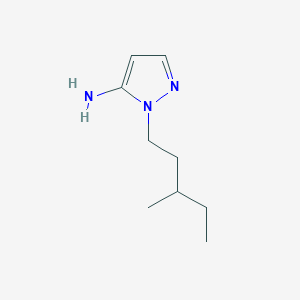
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)

![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)

![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
